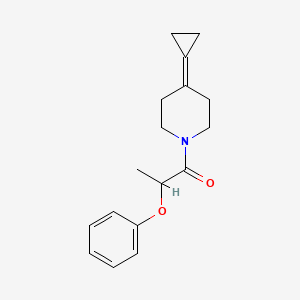

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one

Description

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a cyclopropylidene group at the 4-position and a phenoxypropan-1-one moiety. The compound’s molecular formula is C23H31N3O2, with a molecular weight of 381.52 g/mol .

Properties

IUPAC Name |

1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRILVSCXXODJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the cyclopropylidene and phenoxy groups. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the cyclopropylidene group via substitution reactions.

Condensation Reactions: Attachment of the phenoxy group through condensation reactions with phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Structural Differences :

- The piperidine ring in the target compound is replaced by a simpler cyclopropane ring.

- The phenoxy group in the target compound is substituted with a chlorophenyl group, altering electronic and steric properties.

Functional Implications :

1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one

Structural Differences :

- The cyclopropylidene group in the target compound is replaced by a phenylhydrazine-derived moiety.

- The phenoxypropan-1-one chain is absent, replaced by a simpler propan-2-one group.

Functional Implications :

DMTU1 (1-(4-Chlorophenyl)-3-p-tolylurea)

Structural Differences :

- The target compound’s piperidine and cyclopropylidene groups are absent.

- A urea backbone replaces the propan-1-one chain.

Functional Implications :

- The urea moiety provides strong hydrogen-bond donor/acceptor properties, often critical for inhibiting enzymes like quorum-sensing regulators .

- The absence of a piperidine ring limits interactions with targets requiring cyclic amine recognition.

Data Table: Comparative Analysis

Research Findings and Implications

- Target Compound : The cyclopropylidene-piperidine hybrid structure may confer unique stereoelectronic effects, enhancing stability in physiological environments compared to simpler analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .

- Chlorophenyl vs.

- Piperidine Derivatives : Piperidine-containing compounds (e.g., the target compound and 1-[(Z)-2-phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one) show versatility in binding to proteins with hydrophobic pockets, as seen in crystallographic studies .

Biological Activity

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure comprising a piperidine ring, a cyclopropylidene substituent, and a phenoxy group, which contribute to its pharmacological properties. Research into its biological activity encompasses various aspects, including its mechanism of action, therapeutic potential, and comparative studies with similar compounds.

Structural Formula

The structural formula of this compound is represented as follows:

IUPAC Name

The IUPAC name for this compound is this compound.

Molecular Weight

The molecular weight of the compound is approximately 273.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially impacting pain perception and inflammatory responses.

Therapeutic Potential

Research indicates that this compound may exhibit:

- Analgesic Properties : It has been investigated for its ability to alleviate pain through modulation of pain pathways.

- Anti-inflammatory Effects : Studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory conditions.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Pain Management Study : In a controlled study on rodent models, the compound demonstrated significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

- Inflammation Model : In models of induced inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxyethanone | Structure | Moderate analgesic effects |

| 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxybutanone | Structure | Limited anti-inflammatory activity |

This table emphasizes the distinct pharmacological profile of this compound, particularly in its dual action against pain and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.